![molecular formula C20H15F3N6O3 B2508919 2-(3-ベンジル-7-オキソ-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-6(7H)-イル)-N-(4-(トリフルオロメトキシ)フェニル)アセトアミド CAS No. 892468-97-2](/img/structure/B2508919.png)
2-(3-ベンジル-7-オキソ-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-6(7H)-イル)-N-(4-(トリフルオロメトキシ)フェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a novel chemical compound that draws attention due to its unique structural properties and potential applications in various scientific fields. Its structure consists of a triazolo[4,5-d]pyrimidine core, which is known for its bioactive properties, and a trifluoromethoxyphenyl group, which often imparts enhanced stability and biological activity.
科学的研究の応用
The compound has a wide array of applications in scientific research, particularly due to its structural versatility and bioactivity. Some prominent areas include:
Chemistry: : Used as a building block for the synthesis of more complex organic molecules.
Biology: : Investigated for its potential as an inhibitor of various enzymes, due to the bioactive triazolo[4,5-d]pyrimidine core.
Medicine: : Explored as a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Industry: : Utilized in the development of advanced materials and specialty chemicals, leveraging its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps, beginning with the formation of the triazolo[4,5-d]pyrimidine core. This core can be synthesized through cyclization reactions involving suitable precursors like hydrazine derivatives and carboxylic acid derivatives. The next step involves the introduction of the benzyl group via alkylation reactions. Finally, the trifluoromethoxyphenylacetamide moiety is appended through amidation reactions, using appropriate coupling reagents under controlled conditions.
Industrial Production Methods
In industrial settings, the production process is often optimized for higher yields and purity. This involves the use of high-throughput screening for optimal reaction conditions, continuous flow reactors to improve reaction efficiency, and advanced purification techniques like chromatography and crystallization to ensure the final product meets stringent quality standards.
化学反応の分析
Types of Reactions
The compound 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide undergoes various chemical reactions including:
Oxidation: : Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenation reactions using reagents like N-bromosuccinimide or nucleophilic substitution using thiolates.
Common Reagents and Conditions
These reactions often require specific conditions such as:
Oxidation: Acidic or basic conditions depending on the oxidizing agent.
Reduction: Usually carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: Solvent choice (e.g., polar aprotic solvents) plays a critical role in the efficiency of substitution reactions.
Major Products Formed
Oxidation: : Can result in various oxidized forms of the triazolo[4,5-d]pyrimidine core.
Reduction: : Leads to the formation of partially or fully reduced intermediates.
Substitution: : Produces substituted derivatives with potential modifications at specific positions on the aromatic ring or the acetamide group.
作用機序
Molecular Targets and Pathways Involved
The mechanism of action for this compound involves binding to specific molecular targets, such as enzymes or receptors. Its action is largely influenced by the triazolo[4,5-d]pyrimidine core, which can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The trifluoromethoxyphenyl group further enhances its binding affinity and selectivity, making it a potent inhibitor or modulator of its targets.
類似化合物との比較
Highlighting Its Uniqueness
Compared to other triazolo[4,5-d]pyrimidine derivatives, 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide stands out due to the presence of the trifluoromethoxyphenyl group, which imparts unique properties such as increased metabolic stability and enhanced biological activity.
List of Similar Compounds
2-(3-Benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
N-(4-Methoxyphenyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
2-(3-Benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-chlorophenyl)acetamide
Each of these compounds features the triazolo[4,5-d]pyrimidine core but with different substituents, which can lead to variations in their chemical properties and biological activities.
特性
IUPAC Name |
2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N6O3/c21-20(22,23)32-15-8-6-14(7-9-15)25-16(30)11-28-12-24-18-17(19(28)31)26-27-29(18)10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWKPMMKHQLUTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one](/img/structure/B2508837.png)
![N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2508839.png)
![2-chloro-N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}propanamide](/img/structure/B2508840.png)
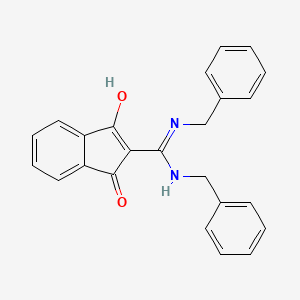
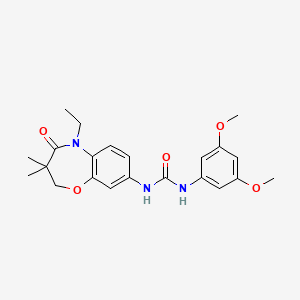
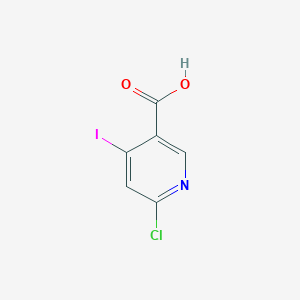
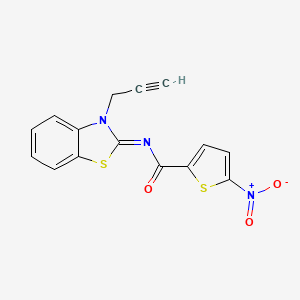
![2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2508852.png)
![Methyl 3-{5-[(3-chloroanilino)carbonyl]-2-furyl}-2-thiophenecarboxylate](/img/structure/B2508853.png)
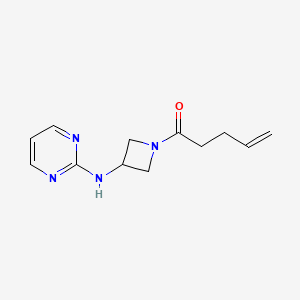
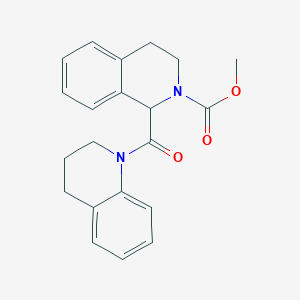
![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2508856.png)
![1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2508857.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2508859.png)
